

Unveiling the Spectroscopic Signature of Acantrifoside E: A Technical Guide

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Compound of Interest

Compound Name: Acantrifoside E

Cat. No.: B12380048

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of natural compounds is paramount for identification, characterization, and further investigation. This technical guide provides a detailed overview of the spectroscopic data for **Acantrifoside E**, a naturally occurring phenolic glycoside. The information presented herein is crucial for quality control, structural confirmation, and exploring the compound's potential therapeutic applications.

Acantrifoside E, a compound isolated from the plant *Salacia cochinchinensis*, has been characterized through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Infrared (IR) spectroscopy. While initially associated with *Acanthopanax trifoliatum* in some databases, the primary literature confirms its origin from *Salacia cochinchinensis*.

Spectroscopic Data Summary

The structural elucidation of **Acantrifoside E** relies on the interpretation of its unique spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from NMR, MS, and IR analyses.

Table 1: NMR Spectroscopic Data for Acantrifoside E

Unfortunately, specific ^1H and ^{13}C NMR chemical shift values for **Acantrifoside E** are not publicly available in the referenced literature. The structure was confirmed by comparison of its

spectroscopic data with published values, which were not detailed in the abstract.

Table 2: Mass Spectrometry Data for Acantrifoside E

Parameter	Observed Value	Method
Molecular Formula	C17H24O8	HRESIMS
Molecular Weight	356.1471 [M-H] ⁻ (Calculated: 356.1471)	HRESIMS

Table 3: Infrared (IR) Spectroscopic Data for Acantrifoside E

Detailed IR absorption frequencies for **Acantrifoside E** are not specified in the available literature. General IR spectroscopy of similar glycosidic structures would be expected to show characteristic absorptions for hydroxyl (O-H), carbon-hydrogen (C-H), and carbon-oxygen (C-O) bonds.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following are detailed methodologies for the key experiments cited in the characterization of **Acantrifoside E**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a Bruker AVANCE III 600 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the solvent signals. Standard 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the complete structure of the molecule.

2. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

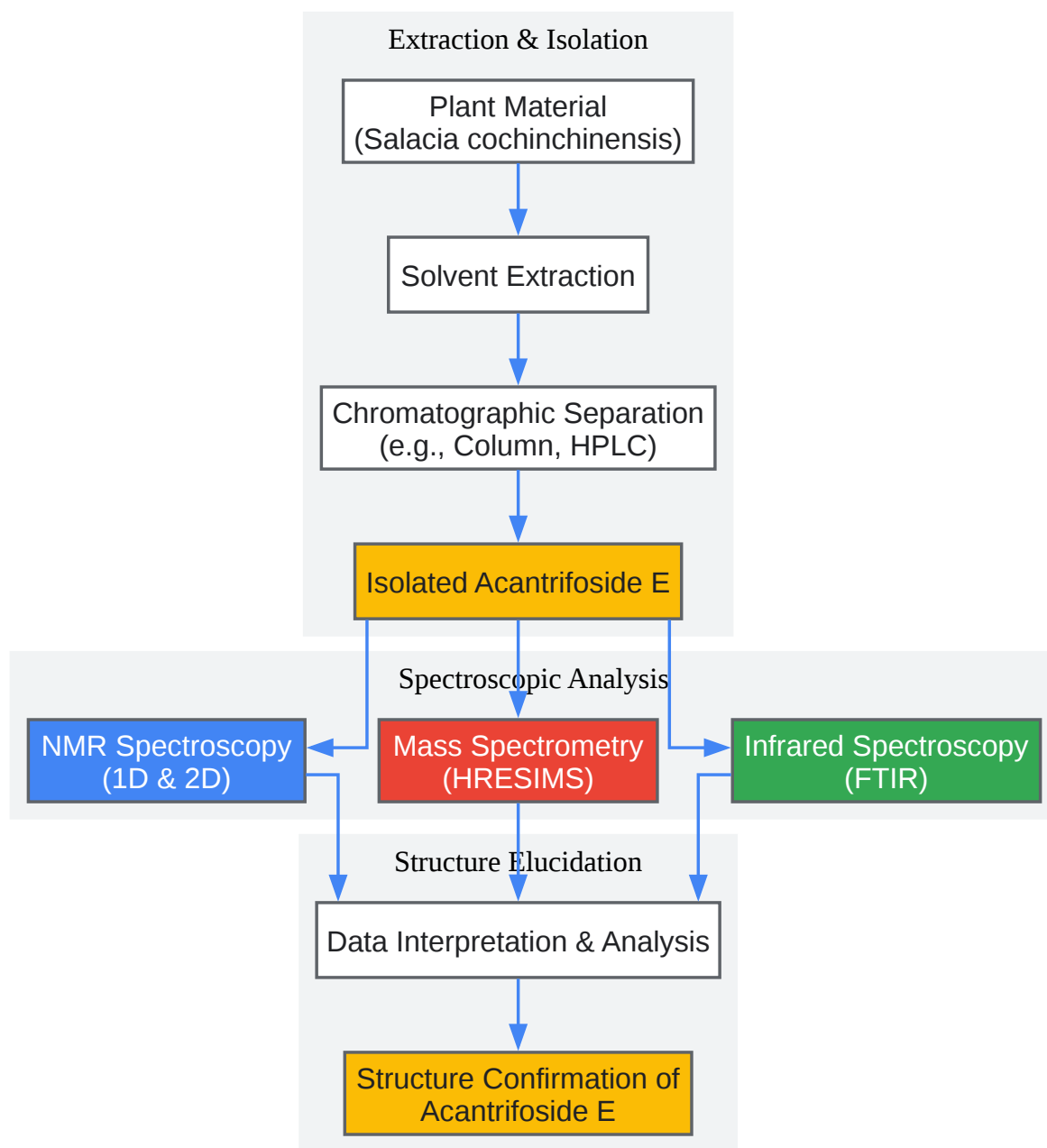
HRESIMS data were obtained using an Agilent 6520 Q-TOF mass spectrometer. The analysis was performed in the negative ion mode to determine the accurate mass and molecular formula of **Acantrifoside E**.

3. Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm^{-1} to identify the functional groups present in the molecule.

Experimental Workflow Visualization

The general workflow for the isolation and spectroscopic analysis of a natural product like **Acantrifoside E** can be visualized as follows:



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Figure 1. General workflow for the isolation and spectroscopic characterization of **Acantrifoside E**.

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